An In-depth Technical Guide to the Synthesis of 4-DAMP: A Clarification and Mechanistic Exploration
An In-depth Technical Guide to the Synthesis of 4-DAMP: A Clarification and Mechanistic Exploration
A Note to the Researcher: The initial premise of forming 4-DAMP (4-diphenylacetoxypiperidinium iodide) directly from 2,6-diisopropylphenol is based on a misunderstanding of the molecular structures of these two compounds. 2,6-diisopropylphenol, widely known as the anesthetic Propofol, and 4-DAMP, a potent M3 muscarinic receptor antagonist, are structurally distinct and are not synthetically interconvertible through a direct reaction pathway. This guide, therefore, redirects the focus to the correct, multi-step synthesis of 4-DAMP, a topic of significant interest to researchers in pharmacology and medicinal chemistry. A brief overview of 2,6-diisopropylphenol is also provided to fully address the initial query.
Part 1: The Synthetic Strategy for 4-DAMP
The synthesis of 4-DAMP is a multi-step process that involves the preparation of two key intermediates, followed by their condensation and a final quaternization step. The overall strategy is as follows:
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Synthesis of Diphenylacetyl Chloride: This acylating agent is prepared from diphenylacetic acid.
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Synthesis of N-methyl-4-hydroxypiperidine: This alcohol provides the piperidine core of the final molecule.
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Esterification: Diphenylacetyl chloride and N-methyl-4-hydroxypiperidine are reacted to form the ester intermediate, 4-diphenylacetoxy-N-methylpiperidine.
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Quaternization: The tertiary amine of the piperidine ring is methylated using methyl iodide to yield the final product, 4-DAMP.
Caption: Mechanism of diphenylacetyl chloride synthesis.
Experimental Protocol: Preparation of Diphenylacetyl Chloride [1]
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Setup: A 500-mL, three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube.
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Reactants: The flask is charged with diphenylacetic acid (50.0 g, 0.236 mol) and 150 mL of anhydrous benzene.
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Reaction: The mixture is heated to reflux, and thionyl chloride (132 g, 1.11 mol) is added dropwise over 30 minutes. Reflux is continued for an additional 7 hours.
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Workup: The benzene and excess thionyl chloride are removed by distillation under reduced pressure.
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Purification: The crude product is purified by recrystallization from hexane to yield diphenylacetyl chloride as colorless plates.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Diphenylacetic Acid | 212.24 | 50.0 | 0.236 |
| Thionyl Chloride | 118.97 | 132 | 1.11 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| Diphenylacetyl Chloride | 230.69 | 54.4 | 82-94 |
Step 2: Synthesis of N-methyl-4-hydroxypiperidine
This intermediate can be synthesized through various routes. A common laboratory-scale method involves the reduction of N-methyl-4-piperidone.
Mechanism: The reduction of the ketone to a secondary alcohol is typically achieved using a hydride reducing agent such as sodium borohydride (NaBH₄). The hydride ion attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by a protic solvent (e.g., methanol or water) yields the alcohol.
Experimental Protocol: Reduction of N-methyl-4-piperidone
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Setup: A round-bottom flask is equipped with a magnetic stir bar.
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Reactants: N-methyl-4-piperidone (10.0 g, 0.088 mol) is dissolved in methanol (100 mL) and cooled in an ice bath.
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Reaction: Sodium borohydride (3.3 g, 0.088 mol) is added portion-wise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for 4 hours.
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Workup: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield N-methyl-4-hydroxypiperidine.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| N-methyl-4-piperidone | 113.16 | 10.0 | 0.088 |
| Sodium Borohydride | 37.83 | 3.3 | 0.088 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| N-methyl-4-hydroxypiperidine | 115.17 | 10.1 | >90 |
Step 3: Esterification to form 4-diphenylacetoxy-N-methylpiperidine
This step involves the reaction of the newly synthesized alcohol and acyl chloride to form the desired ester. This is a classic example of a Schotten-Baumann reaction, where the reaction is carried out in the presence of a base to neutralize the HCl byproduct.
Mechanism: The hydroxyl group of N-methyl-4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of diphenylacetyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion. A base, such as triethylamine or pyridine, is used to scavenge the HCl produced, preventing the protonation of the piperidine nitrogen.
Caption: Esterification mechanism.
Experimental Protocol: Synthesis of 4-diphenylacetoxy-N-methylpiperidine [2]
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Setup: A three-necked flask is fitted with a dropping funnel, a condenser, and a nitrogen inlet.
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Reactants: N-methyl-4-hydroxypiperidine (11.5 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) are dissolved in anhydrous toluene (200 mL).
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Reaction: A solution of diphenylacetyl chloride (23.1 g, 0.1 mol) in anhydrous toluene (100 mL) is added dropwise to the stirred solution at room temperature. The mixture is then heated to 80°C for 3 hours.
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Workup: After cooling, the reaction mixture is washed with water and saturated sodium bicarbonate solution. The organic layer is dried over magnesium sulfate and the solvent is evaporated to give the crude product.
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Purification: The product can be purified by column chromatography on silica gel.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| N-methyl-4-hydroxypiperidine | 115.17 | 11.5 | 0.1 |
| Diphenylacetyl Chloride | 230.69 | 23.1 | 0.1 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 4-diphenylacetoxy-N-methylpiperidine | 309.41 | 30.9 | 75-85 |
Step 4: Quaternization to form 4-DAMP
The final step is the quaternization of the tertiary amine of the piperidine ring to a quaternary ammonium salt. This is an Sₙ2 reaction where the nitrogen atom acts as the nucleophile.
Mechanism: The lone pair of electrons on the tertiary nitrogen of 4-diphenylacetoxy-N-methylpiperidine attacks the electrophilic methyl group of methyl iodide. This is a concerted process where the carbon-iodine bond is broken as the new carbon-nitrogen bond is formed, resulting in the quaternary ammonium iodide salt.
Experimental Protocol: Synthesis of 4-DAMP [3]
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Setup: A round-bottom flask is equipped with a reflux condenser.
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Reactants: 4-diphenylacetoxy-N-methylpiperidine (15.5 g, 0.05 mol) is dissolved in acetone (150 mL).
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Reaction: Methyl iodide (14.2 g, 0.1 mol) is added to the solution. The mixture is stirred at room temperature for 24 hours. A white precipitate will form.
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Workup: The precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield 4-DAMP.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| 4-diphenylacetoxy-N-methylpiperidine | 309.41 | 15.5 | 0.05 |
| Methyl Iodide | 141.94 | 14.2 | 0.1 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 4-DAMP | 451.35 | 22.6 | >95 |
Part 3: Characterization of 4-DAMP
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
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¹H NMR Spectroscopy: To confirm the presence of all expected proton signals, including the aromatic protons, the piperidine protons, and the two N-methyl groups.
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¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.
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Mass Spectrometry: To confirm the molecular weight of the cation.
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Melting Point: To assess the purity of the compound.
| Technique | Expected Observations for 4-DAMP |
| ¹H NMR | Signals corresponding to aromatic protons, piperidine ring protons, the CH group attached to the ester, and two distinct N-methyl groups (one from the original ring and one from quaternization). |
| Mass Spec (ESI+) | A peak corresponding to the molecular ion of the cation [C₂₁H₂₆NO₂]⁺ at m/z 324.2. |
| Melting Point | A sharp melting point consistent with literature values. |
Part 4: An Overview of 2,6-diisopropylphenol (Propofol)
To provide a comprehensive resource based on the initial query, this section briefly covers 2,6-diisopropylphenol.
Synthesis: Propofol is commercially synthesized via the Friedel-Crafts alkylation of phenol with propene. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a solid acid catalyst like a zeolite. The reaction conditions are optimized to favor di-alkylation at the 2 and 6 positions of the phenol ring. [4] Properties and Applications: 2,6-diisopropylphenol is a short-acting, intravenously administered hypnotic/amnestic agent. Its primary use is for the induction and maintenance of general anesthesia, sedation for mechanically ventilated adults, and procedural sedation. It is a colorless to slightly yellow liquid at room temperature. [2]
References
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Organic Syntheses, Coll. Vol. 5, p.499 (1973); Vol. 47, p.52 (1967). [Link]
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PubChem. 4-Diphenylacetoxy-n-methylpiperidine. [Link]
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ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]
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Grokipedia. 4-DAMP. [Link]
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PubMed. Effect of M2 muscarinic receptor antagonist 4-DAMP, on prostaglandin synthesis and mechanical function in the isolated rabbit heart. [Link]
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Wikipedia. N-Hydroxypiperidine. [Link]
- Google Patents.
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Wikipedia. 4-DAMP. [Link]
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ResearchGate. Scheme 2. Quaternization with labeled methyl iodide. Reaction conditions. [Link]
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PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]
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MDPI. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. [Link]
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ResearchGate. Quaternization of n-methyl-piperidine. [Link]
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